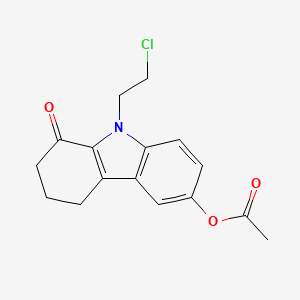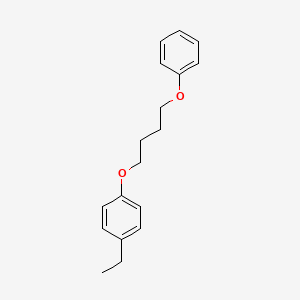
4-Chloro-2-methyl-N-(propan-2-yl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methyl-N-(propan-2-yl)but-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a methyl group, and an isopropyl group attached to a but-2-enamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-N-(propan-2-yl)but-2-enamide can be achieved through a multi-step process. One common method involves the following steps:
Chlorination: The starting material, 2-methylbut-2-enamide, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Isopropylation: The chlorinated intermediate is then reacted with isopropylamine under controlled conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-2-methyl-N-(propan-2-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or nitriles.
科学的研究の応用
4-Chloro-2-methyl-N-(propan-2-yl)but-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
4-Chloro-2-methyl-2-butanol: Similar in structure but differs in the presence of a hydroxyl group instead of an amide group.
2-Chloro-2-methylpropane: Similar in the presence of a chloro and methyl group but lacks the amide functionality.
Uniqueness
4-Chloro-2-methyl-N-(propan-2-yl)but-2-enamide is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
| 112005-84-2 | |
分子式 |
C8H14ClNO |
分子量 |
175.65 g/mol |
IUPAC名 |
4-chloro-2-methyl-N-propan-2-ylbut-2-enamide |
InChI |
InChI=1S/C8H14ClNO/c1-6(2)10-8(11)7(3)4-5-9/h4,6H,5H2,1-3H3,(H,10,11) |
InChIキー |
KGDMYISECIZMJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C(=CCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)

![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)


![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)

![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
